20-Oxopregna-9(11),16-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Oxopregna-9(11),16-dien-3-yl acetate is a synthetic steroidal compound with the molecular formula C23H32O3. It is a derivative of pregnenolone and is characterized by its unique structure, which includes a ketone group at the 20th position and an acetate group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxopregna-9(11),16-dien-3-yl acetate typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:
Hydrolysis: The starting material undergoes hydrolysis to form an intermediate compound.
Decarboxylation Rearrangement: The intermediate is then subjected to decarboxylation and rearrangement reactions.
Dehydration: The resulting compound undergoes dehydration to form the desired product.
Acetylation: Finally, the compound is acetylated to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical and microbiological techniques to ensure high yield and purity. The process may include the use of engineered microorganisms to facilitate specific reaction steps, followed by chemical synthesis to complete the production .
Chemical Reactions Analysis
Types of Reactions
20-Oxopregna-9(11),16-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products
Scientific Research Applications
20-Oxopregna-9(11),16-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of corticosteroids and other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and inflammatory conditions.
Industry: The compound is used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 20-Oxopregna-9(11),16-dien-3-yl acetate involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to steroid receptors, modulating gene expression, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
20-Oxopregna-5,16-dien-3-yl acetate: Similar in structure but differs in the position of double bonds.
3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: Contains additional ketone groups and double bonds.
16-Methyl-20-oxopregna-5,16-dien-3-yl acetate: Features a methyl group at the 16th position .
Uniqueness
20-Oxopregna-9(11),16-dien-3-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
21650-83-9 |
---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,10,16-18,20H,5-6,8-9,11-13H2,1-4H3 |
InChI Key |
GBSGMSKNTLPLQF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.